1-bromo-3-methanesulfonylbutane
Description
Contextualization of Bromoalkanes as Versatile Synthetic Intermediates
Bromoalkanes, as a class of organohalides, are well-established as versatile intermediates in organic synthesis. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in a wide array of substitution reactions, such as the Williamson ether synthesis and the formation of carbon-carbon bonds via reaction with organometallic reagents like Grignard or organocuprate reagents.
Furthermore, bromoalkanes are precursors for elimination reactions to form alkenes and can participate in various transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. The reactivity of the bromine atom as a leaving group is intermediate between that of chlorine and iodine, providing a balance of stability and reactivity that is often desirable in multi-step syntheses. In bifunctional molecules like 1-bromo-3-chlorocyclobutane, the alkyl bromide is more reactive than the alkyl chloride, allowing for selective reactions. acs.orgresearchgate.netnih.gov
Significance of Sulfonyl Groups in Mediating Organic Transformations and Directing Reactivity
The sulfonyl group (–SO2–) is a powerful electron-withdrawing group that significantly influences the properties and reactivity of a molecule. rsc.orgnist.gov Its presence can increase the acidity of adjacent C-H bonds, facilitating the formation of α-sulfonyl carbanions, which are valuable nucleophiles in organic synthesis. rsc.org The sulfonyl group itself can also act as a leaving group in certain reactions, although it is generally less reactive than halides. nist.gov
In the context of haloalkyl sulfones, the electron-withdrawing nature of the sulfonyl group can impact the reactivity of the carbon-halogen bond. rsc.org Moreover, sulfones are known to be stable under a variety of reaction conditions, both acidic and basic, making them robust functional groups to carry through synthetic sequences. spectrabase.com This stability, coupled with their ability to be transformed into other functional groups, underscores their importance in modern organic synthesis. nist.gov
Challenges and Opportunities in the Synthesis and Manipulation of Bifunctional Alkyl Bromosulfones
The synthesis and manipulation of bifunctional compounds like 1-bromo-3-methanesulfonylbutane present both challenges and opportunities. A primary challenge lies in achieving chemoselectivity, where one functional group reacts in the presence of the other. For instance, a nucleophile could potentially react at the carbon bearing the bromine atom or at the sulfur atom of the sulfonyl group.
The presence of two reactive sites also opens up the possibility of intramolecular reactions, leading to the formation of cyclic products. The regioselectivity of such reactions is a key consideration for synthetic chemists. However, this bifunctionality is also a significant opportunity, as it allows for the sequential or one-pot transformation of the molecule into more complex structures. The ability to selectively address either the bromo- or the sulfonyl- functionality provides a powerful tool for molecular construction.
Overview of Research Trajectories for Multi-Functionalized Small Molecules
The development of new synthetic methodologies for the preparation and transformation of multi-functionalized small molecules is a vibrant area of chemical research. There is a growing trend towards increasing complexity in small molecule design, driven by the need for more precise and effective therapeutic agents and advanced materials. nih.govnist.gov Small molecule research involves the development of organic compounds that can regulate biological processes. nih.gov
Research is focused on creating novel building blocks that allow for the rapid diversification of molecular scaffolds. Bifunctional compounds like this compound are prime examples of such building blocks. The ability to introduce both a sulfonyl moiety and a reactive halogen allows for subsequent modifications, making them valuable starting points for the synthesis of compound libraries for drug discovery and materials science applications.
Chemical and Physical Properties of this compound
While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from closely related structures and the known contributions of its functional groups. The table below presents estimated and known properties for this compound and its constituent functional analogs.
| Property | This compound (Estimated) | 1-Bromo-3-methylbutane (B150244) | 1-Bromo-3-methanesulfonylpropane |
|---|---|---|---|
| Molecular Formula | C5H11BrO2S | C5H11Br | C4H9BrO2S |
| Molecular Weight | 215.11 g/mol | 151.04 g/mol | 201.08 g/mol |
| Appearance | Likely a liquid or low-melting solid | Colorless liquid | Data not available |
| Boiling Point | Expected to be higher than 1-bromo-3-methylbutane due to the polar sulfonyl group | 120-121 °C | Data not available |
| Density | Expected to be greater than 1 g/mL | 1.21 g/mL | Data not available |
Structure
3D Structure
Properties
CAS No. |
2352747-08-9 |
|---|---|
Molecular Formula |
C5H11BrO2S |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-bromo-3-methylsulfonylbutane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(3-4-6)9(2,7)8/h5H,3-4H2,1-2H3 |
InChI Key |
WDJWSCLFJGZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)S(=O)(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 3 Methanesulfonylbutane and Its Structural Analogues
Convergent and Divergent Synthetic Strategies
Convergent and divergent syntheses represent two distinct approaches to constructing complex molecules. A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. In contrast, a divergent approach begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. For the synthesis of 1-bromo-3-methanesulfonylbutane and its analogues, both strategies can be effectively utilized.
A divergent approach could start from a common precursor, such as 3-methyl-3-buten-1-ol, which can be subjected to various transformations to introduce the bromo and methanesulfonyl functionalities. nih.govgoogle.comgoogle.com This allows for the synthesis of a range of analogues by modifying the reaction conditions or reagents at different steps.
Synthesis of Precursor Alcohols and Thiols
The synthesis of this compound typically begins with the preparation of a suitable precursor alcohol or thiol. A common starting material is 3-methyl-1-butanol. umass.edu An alternative precursor, 3-methylthiobutan-1-ol, can be synthesized through various methods, including the reaction of a suitable electrophile with a thiol-containing nucleophile.
Another key precursor is 3-methyl-3-buten-1-ol. This compound can be synthesized via the Prins reaction, which involves the acid-catalyzed condensation of an aldehyde with an alkene. nih.gov For instance, the reaction of formaldehyde (B43269) and isobutene can yield 3-methyl-3-buten-1-ol. nih.govgoogle.com Grignard reactions also provide a viable route to this precursor. google.com
Bromination Protocols for Terminal Alkyl Chains
The conversion of the precursor alcohol to the corresponding bromoalkane is a crucial step. Several bromination protocols are available for terminal alkyl chains. chemguide.co.uk A widely used method involves treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid. libretexts.orgchemguide.co.ukyoutube.com This in-situ generation of hydrogen bromide reacts with the alcohol to form the bromoalkane. libretexts.orgchemguide.co.ukyoutube.com The reaction is typically heated to distill off the product. libretexts.orgchemguide.co.uk
Phosphorus tribromide (PBr₃) is another effective reagent for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism. libretexts.orgcommonorganicchemistry.comyoutube.com This method often results in the inversion of stereochemistry. commonorganicchemistry.com Other brominating agents include thionyl bromide (SOBr₂) and the Appel reaction conditions (PPh₃/CBr₄). commonorganicchemistry.com
For example, 1-bromo-3-methylbutane (B150244) can be synthesized from 3-methyl-1-butanol via an Sₙ2 reaction using sodium bromide and an acid catalyst. umass.educhemicalbook.com
Selective Oxidation of Alkyl Thioethers to Sulfones
The final step in the synthesis of this compound is the selective oxidation of the corresponding alkyl thioether. Thioethers are generally oxidized to sulfoxides and then to sulfones. wikipedia.org A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally friendly choice. rsc.orggoogle.com The selectivity of the oxidation can often be controlled by the reaction conditions and the use of catalysts. rsc.orgorganic-chemistry.orgorganic-chemistry.org
For instance, the oxidation of a thioether to a sulfone can be achieved using hydrogen peroxide in the presence of a metal catalyst, such as a tungsten-based catalyst. google.com In some cases, the oxidation to the sulfoxide (B87167) occurs readily without a catalyst, while the subsequent oxidation to the sulfone requires a catalyst. rsc.org Electrochemical oxidation has also been explored as a method for converting thioethers to sulfones. rsc.org
Regioselective Functionalization Approaches
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing specific structural isomers. In the context of this compound and its analogues, regioselective functionalization can be employed to introduce the bromo and methanesulfonyl groups at the desired positions.
For example, the regioselective protection of functional groups can direct subsequent reactions to specific sites on the molecule. nih.gov In the functionalization of linear alkanes, the use of specific catalysts can direct carbene insertion to either terminal or internal C-H bonds, allowing for regioselective C-H functionalization. acs.org For instance, silver catalysts have been shown to control the regioselectivity of carbene insertion into the C-H bonds of linear alkanes like pentane (B18724) and hexane. acs.org
Chemo- and Stereoselective Synthetic Pathways
The development of chemo- and stereoselective synthetic methods is essential for producing specific isomers of this compound with high purity.
Asymmetric Synthesis of Chiral Precursors (if applicable to specific stereoisomers)
When the target molecule contains chiral centers, asymmetric synthesis is employed to produce a single enantiomer or diastereomer. This is particularly relevant if specific stereoisomers of this compound are desired.
One approach involves the asymmetric synthesis of chiral precursors. For instance, the asymmetric synthesis of γ-hydroxy-(E)-α-β-unsaturated sulfones can be achieved through an organocatalytic, asymmetric α-selenenylation of aldehydes, followed by an aldol-type reaction and subsequent oxidation and rearrangement. nih.gov This methodology allows for excellent control of absolute stereochemistry. nih.gov
Another strategy is the asymmetric hydrogenation of β-amino ketones using chiral catalysts to produce chiral amino alcohols, which can serve as precursors. researchgate.net Furthermore, organocatalytic asymmetric deoxygenation of sulfones has been developed to access chiral sulfinyl compounds. nih.gov
The synthesis of (2R,3S)-3-(methylsulfonyl)butan-2-ol, a structural analogue, can be achieved from but-2-yne through a sequence involving hydroboration-oxidation. chegg.com
Diastereoselective and Enantioselective Bromination or Sulfonylation
The introduction of chirality into molecules like this compound can be achieved through either diastereoselective or enantioselective bromination of a pre-existing sulfone or through the enantioselective sulfonylation of a suitable precursor. These methods are critical for the synthesis of stereochemically defined halogenated sulfones.
Diastereoselective Bromination:
Diastereoselective bromination strategies often rely on the presence of a chiral auxiliary or a resident stereocenter to direct the approach of the brominating agent. For a substrate analogous to the precursor of this compound, such as a chiral alcohol, the hydroxyl group can direct the bromination of a nearby prochiral center. For instance, the reduction of a ketone precursor to a chiral alcohol, followed by a directed bromination, can establish the desired stereochemistry. The choice of brominating reagent and reaction conditions is critical to maximize the diastereomeric excess. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a Lewis acid. acs.orgacs.org
Enantioselective Sulfonylation:
Enantioselective sulfonylation offers a powerful alternative for creating chiral sulfones. rsc.org This approach often involves the desymmetrization of a meso-diol or the kinetic resolution of a racemic alcohol using a chiral catalyst. capes.gov.brnih.govnih.gov For the synthesis of a chiral precursor to this compound, a meso-1,3-diol could be selectively monosulfonylated using a chiral catalyst, such as a peptide-based catalyst, in the presence of a sulfonyl chloride. capes.gov.brnih.govnih.gov This establishes a chiral sulfonate ester which can then be further manipulated.
Another strategy involves the asymmetric conjugate addition of a sulfinate to an α,β-unsaturated acceptor. While not directly a sulfonylation, it leads to the formation of a chiral sulfone. Rhodium-catalyzed asymmetric addition of boronic acids to α,β-unsaturated 2-pyridyl sulfones has been shown to produce chiral β-substituted sulfones with high enantioselectivity. nih.gov This methodology could be adapted to synthesize structural analogues of this compound.
Recent advancements have also explored the use of chiral nickel complexes of N,N'-dioxides for the asymmetric synthesis of 3-sulfonylated 3-substituted oxindoles through the addition of sodium sulfinate salts to 3-bromo-3-substituted oxindoles. rsc.orgrsc.org This highlights the potential of transition metal catalysis in achieving high enantioselectivity in sulfone synthesis.
Optimization of Reaction Parameters and Catalyst Systems
The yield and selectivity of synthetic routes toward this compound and its analogues are highly dependent on the careful optimization of reaction parameters and the selection of appropriate catalyst systems.
Reaction Parameters:
Key parameters that require optimization include temperature, solvent, reaction time, and the stoichiometry of reagents. For instance, in diastereoselective brominations, lower temperatures often lead to higher selectivity by minimizing competing side reactions and enhancing the influence of the directing group. nih.gov The choice of solvent can also significantly impact the reaction outcome by influencing the solubility of reagents and the stability of intermediates.
In enantioselective sulfonylations, the concentration of the substrate and catalyst, as well as the nature of the base used, are critical. For peptide-catalyzed desymmetrization of diols, biphasic conditions using an aqueous base like sodium bicarbonate have proven effective. nih.gov
The following table outlines hypothetical optimization parameters for a key synthetic step towards this compound, based on general principles for similar reactions.
Table 1: Hypothetical Optimization of Diastereoselective Bromination of a Chiral Alcohol Precursor
| Parameter | Variation | Observed Effect on Diastereomeric Ratio (d.r.) |
| Temperature | -78°C to 0°C | Lower temperatures generally favor higher d.r. |
| Solvent | Dichloromethane, THF, Toluene | Polarity and coordinating ability can influence selectivity. |
| Brominating Agent | NBS, Br₂, Br(CCl₂)₂Br | Reagent choice can impact both yield and selectivity. acs.org |
| Lewis Acid (if applicable) | TiCl₄, ZnCl₂ | Can enhance electrophilicity and direct the bromination. |
Catalyst Systems:
The development of efficient catalyst systems is paramount for achieving high enantioselectivity. In the context of synthesizing chiral sulfones, several catalytic approaches have shown promise.
Organocatalysis: Chiral peptide-based catalysts have been successfully employed for the enantioselective sulfonylation of diols. capes.gov.brnih.govnih.gov These catalysts often operate through a general base or nucleophilic catalysis mechanism, mimicking enzyme active sites.
Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium and nickel, have demonstrated high efficacy in asymmetric sulfone synthesis. nih.govrsc.orgrsc.org For example, a rhodium/Chiraphos catalyst system has been shown to be effective for the conjugate addition of boronic acids to unsaturated sulfones. nih.gov Nickel complexes with N,N'-dioxide ligands have also been used for enantioselective sulfonylation. rsc.orgrsc.org
Photoredox Catalysis: Emerging strategies involving photoredox catalysis offer novel pathways for the synthesis of chiral sulfones. nih.govacs.org These methods can enable the use of readily available starting materials under mild reaction conditions.
The selection of the optimal catalyst system depends on the specific transformation and the substrate. Screening of different ligands and metal precursors is often necessary to achieve the desired level of stereocontrol.
Isolation and Purification Techniques for Complex Halogenated Sulfones
The isolation and purification of complex halogenated sulfones like this compound, especially in their chiral forms, require specialized techniques to remove impurities and separate stereoisomers.
Chromatographic Methods:
Flash Column Chromatography: This is a standard technique for the initial purification of the crude reaction mixture. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical to separate the desired product from unreacted starting materials, byproducts, and catalyst residues. researchgate.net However, for structurally similar isomers, standard flash chromatography may not be sufficient.
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. nih.gov
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful tool to isolate pure compounds. researchgate.net
Non-Chromatographic Methods:
Recrystallization: If the target compound is a solid, recrystallization can be a highly effective method for purification and, in some cases, for the resolution of enantiomers (preferential crystallization). The choice of solvent system is critical for successful recrystallization. researchgate.net
Distillation: For volatile liquid sulfones, vacuum distillation can be used for purification. researchgate.net However, the thermal stability of the compound must be considered.
Solvent Extraction: Liquid-liquid extraction can be employed to remove certain impurities based on their differential solubility in immiscible solvents. researchgate.net
Acid-Base Extraction: A patented method for purifying aromatic sulfones involves dissolving the crude product in a caustic solution, filtering to remove insoluble impurities, and then precipitating the purified sulfone by neutralizing the solution with acid. google.com This technique could potentially be adapted for specific halogenated sulfones with appropriate functional groups.
The following table summarizes common purification techniques and their applicability to complex halogenated sulfones.
Table 2: Purification Techniques for Halogenated Sulfones
| Technique | Principle | Applicability for this compound | Key Considerations |
| Flash Chromatography | Adsorption | General purification of crude product. | Choice of stationary and mobile phase. researchgate.net |
| Chiral HPLC | Chiral Recognition | Separation of enantiomers. | Selection of chiral stationary phase. nih.gov |
| Recrystallization | Differential Solubility | Purification of solid products; potential for resolution. | Solvent selection; thermal stability. researchgate.net |
| Distillation | Difference in Boiling Point | Purification of volatile liquid products. | Thermal stability of the sulfone. researchgate.net |
| Acid-Base Extraction | Differential Acidity/Basicity | Purification of ionizable sulfones. | Presence of an acidic/basic functional group. google.com |
Elucidation of Reactivity and Mechanistic Pathways of 1 Bromo 3 Methanesulfonylbutane
Nucleophilic Substitution Reactivity at the Bromine Center
The primary carbon bearing the bromine atom is the principal site for nucleophilic attack. The reactivity at this center can proceed through either a concerted (S(_N)2) or a stepwise (S(_N)1) mechanism.
Analysis of S(_N)1 vs. S(_N)2 Mechanistic Predominance
The competition between S(_N)1 and S(_N)2 pathways for 1-bromo-3-methanesulfonylbutane is dictated by established principles of physical organic chemistry.
S(_N)2 Mechanism: As a primary alkyl halide, this compound is sterically unhindered, a key factor favoring the bimolecular S(_N)2 mechanism. youtube.com This pathway involves a backside attack by a nucleophile, leading to a single transition state and inversion of stereochemistry if the carbon were chiral. Strong, typically anionic, nucleophiles and polar aprotic solvents are known to promote S(_N)2 reactions. youtube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org
S(_N)1 Mechanism: The S(_N)1 mechanism proceeds through a carbocation intermediate. The formation of a primary carbocation from this compound would be energetically unfavorable and is therefore generally not a preferred pathway. However, under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in highly polar, protic solvents with a weak nucleophile (solvolysis), a minor S(_N)1 component cannot be entirely ruled out. youtube.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. youtube.com
| Factor | Favors S(_N)1 | Favors S(_N)2 | Predominance for this compound |
| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary | S(_N)2 is strongly favored due to the primary nature of the alkyl halide. |
| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., CN⁻, OH⁻, RS⁻) | Dependent on reaction conditions. Strong nucleophiles will favor S(_N)2. |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Dependent on reaction conditions. Polar aprotic solvents will favor S(_N)2. |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, suitable for both pathways. |
Influence of the β-Sulfonyl Group on Reactivity and Selectivity
The methanesulfonyl group (–SO₂CH₃) at the β-position exerts a significant electronic influence on the reactivity of the molecule. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom's d-orbital resonance. This inductive effect can influence the rates of both substitution and elimination reactions.
In the context of nucleophilic substitution, the electron-withdrawing nature of the sulfonyl group can have competing effects. It can slightly decrease the nucleophilicity of the bromine by pulling electron density away from the C-Br bond, but more significantly, it can affect the stability of any potential carbocation intermediate in an S(_N)1 pathway, further disfavoring this mechanism. For S(_N)2 reactions, the primary electronic effect is the polarization of the C-Br bond, making the carbon more electrophilic.
Intramolecular Cyclization Pathways (e.g., involving tethered nucleophiles)
The structure of this compound, with a leaving group and a potentially reactive sulfonyl group separated by a three-carbon chain, allows for the possibility of intramolecular cyclization if a nucleophilic center is introduced into the molecule. For instance, if the sulfonyl group were to be reduced to a thiol or if a nucleophilic group were tethered to the sulfonyl moiety, intramolecular attack on the carbon bearing the bromine could lead to the formation of a five-membered heterocyclic ring. The feasibility and rate of such cyclizations are governed by the principles of ring-closing reactions, with five-membered rings being kinetically and thermodynamically favorable. Neighboring group participation from the sulfonyl oxygen or a modified sulfonyl group could also influence the reaction pathway. acs.orgacs.orgnih.gov
β-Elimination Reactions Leading to Unsaturated Sulfones
In the presence of a base, this compound can undergo β-elimination to form an unsaturated sulfone. The base removes a proton from the carbon atom β to the bromine, leading to the formation of a double bond and the expulsion of the bromide ion.
E1 vs. E2 Mechanistic Investigations
Similar to nucleophilic substitution, β-elimination can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.
E2 Mechanism: This is a concerted, one-step process where the base removes a β-proton simultaneously with the departure of the leaving group. libretexts.org The E2 mechanism is favored by strong, bulky bases and a high concentration of the base. libretexts.org Given that this compound is a primary halide, the E2 pathway is generally the more probable elimination mechanism. pressbooks.pub The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.
E1 Mechanism: The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, the same intermediate as in the S(_N)1 pathway. acs.org Due to the instability of the primary carbocation that would be formed, the E1 pathway is highly unlikely for this compound under typical basic conditions. E1 reactions are more common for tertiary and some secondary alkyl halides in the presence of a weak base. pressbooks.pub
| Factor | Favors E1 | Favors E2 | Predominance for this compound |
| Substrate Structure | Tertiary > Secondary | Primary ≈ Secondary < Tertiary | E2 is favored due to the primary nature of the alkyl halide. |
| Base | Weak (e.g., H₂O, ROH) | Strong, concentrated (e.g., RO⁻, OH⁻) | Dependent on reaction conditions. Strong bases will strongly favor E2. |
| Solvent | Polar protic | Less critical, but often run in the conjugate acid of the base | Dependent on reaction conditions. |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, suitable for both pathways. |
Stereochemical Outcomes of Elimination Processes
The stereochemistry of E2 elimination reactions is highly specific and requires a particular geometric arrangement of the β-hydrogen and the leaving group. For the reaction to proceed efficiently, these two groups must be in an anti-periplanar conformation. chemistrysteps.commsu.edu This means that the hydrogen, the two carbons, and the bromine must lie in the same plane, with the hydrogen and bromine on opposite sides of the C-C bond.
In an acyclic system like this compound, rotation around the C-C single bond allows the molecule to adopt the necessary anti-periplanar conformation for the E2 reaction to occur. The stereochemical outcome (i.e., the formation of an E or Z alkene) would depend on the relative energies of the transition states leading to each isomer. Generally, the transition state that minimizes steric interactions will be favored, leading to the more stable alkene product (Zaitsev's rule). However, the presence of the bulky sulfonyl group could influence the conformational preferences and thus the stereoselectivity of the elimination.
Chemistry of the Sulfonyl Moiety
The methanesulfonyl group significantly influences the reactivity of the molecule, primarily through the activation of the adjacent methylene (B1212753) and methine protons and the stability of the carbon-sulfur bond.
α-Sulfonyl Carbanion Formation and Reactivity
The protons on the carbon atom alpha to the sulfonyl group (C-3) exhibit increased acidity due to the strong electron-withdrawing nature of the SO₂ group. This facilitates the formation of a stabilized α-sulfonyl carbanion upon treatment with a suitable base. youtube.com The stability of this carbanion arises from the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group.
This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. For instance, it can undergo alkylation, acylation, and addition to carbonyl compounds. The general reactivity of α-sulfonyl carbanions is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures.
Table 1: Representative Reactions of α-Sulfonyl Carbanions
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl halide (R-X) | α-Alkylated sulfone |
| Aldol Addition | Aldehyde (R'CHO) | β-Hydroxy sulfone |
| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound (after further steps) |
It is important to note that in the context of this compound, the formation of the α-sulfonyl carbanion at C-3 could potentially lead to intramolecular reactions, such as cyclization to form a cyclopropyl (B3062369) sulfone, although the favorability of a three-membered ring formation would depend on the reaction conditions.
Metal-Mediated Transformations and Cross-Coupling Strategies
The presence of the C-Br bond at the terminal position of this compound opens up a wide array of possibilities for metal-mediated transformations, including the formation of organometallic reagents and participation in various cross-coupling reactions. The reactivity of alkyl bromides in these transformations is well-established. msu.edumsu.eduyoutube.com
Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents)
The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-(methanesulfonyl)butylmagnesium bromide. youtube.com However, a significant challenge in this transformation is the presence of the acidic protons alpha to the sulfonyl group. youtube.com Grignard reagents are highly basic and can be readily quenched by even weakly acidic protons. youtube.com Therefore, the formation of the desired Grignard reagent would likely be in competition with the deprotonation at C-3.
To circumvent this issue, alternative methods for the preparation of functionalized organomagnesium reagents, such as halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride, could be employed under low-temperature conditions to favor the exchange reaction over deprotonation. harvard.edu Once formed, this organometallic intermediate can participate in a wide range of reactions, such as addition to carbonyls, nitriles, and epoxides, providing a pathway to a variety of functionalized sulfones.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound makes it a suitable electrophilic partner in these reactions.
Suzuki Coupling: In a Suzuki coupling, the alkyl bromide can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the terminal position of the butane (B89635) chain. The presence of the sulfonyl group is generally tolerated in Suzuki reactions, although its electronic and steric effects could influence the reaction kinetics. nih.gov
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an organic halide. beilstein-journals.org Using this compound as the halide component would lead to the formation of a 5-alkynyl-2-methanesulfonylbutane derivative. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org The reaction of this compound with an organozinc compound in the presence of a palladium or nickel catalyst would provide a versatile method for carbon-carbon bond formation. Organozinc reagents are known for their high functional group tolerance, making this a potentially robust method for the derivatization of the bromo-sulfonyl compound.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | R-B(OH)₂ | Pd catalyst, base | 1-R-3-methanesulfonylbutane (R = aryl, vinyl) |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 1-(R-C≡C)-3-methanesulfonylbutane |
| Negishi | R-ZnX | Pd or Ni catalyst | 1-R-3-methanesulfonylbutane (R = alkyl, aryl, vinyl) |
The success and efficiency of these cross-coupling reactions would depend on the careful selection of the catalyst, ligands, and reaction conditions to accommodate the presence of the sulfonyl group.
Chemoselective Transformations in the Presence of Multiple Functional Groups
A key aspect of the chemistry of this compound is the potential for chemoselective reactions, where one functional group reacts preferentially over the other. rsc.org The distinct reactivity of the alkyl bromide and the sulfonyl group allows for such selective transformations.
For example, nucleophilic substitution reactions are expected to occur selectively at the C-Br bond, as the bromide is a good leaving group and the carbon is electrophilic. msu.edumsu.edu Reagents such as azides, cyanides, or thiolates would likely displace the bromide without affecting the sulfonyl group under appropriate conditions.
Conversely, as discussed in section 3.3.1, the use of a strong, non-nucleophilic base would selectively deprotonate the carbon alpha to the sulfonyl group, allowing for reactions at this position while leaving the C-Br bond intact.
Furthermore, in palladium-catalyzed cross-coupling reactions, the C-Br bond is the reactive site for oxidative addition to the palladium center, leaving the sulfonyl group untouched. This inherent chemoselectivity is a major advantage of these catalytic methods. The ability to selectively functionalize either end of the molecule makes this compound a potentially valuable building block in multistep syntheses. For instance, an intramolecular Heck reaction could be envisioned if a suitable unsaturation is introduced into the molecule, drawing inspiration from reactions of bromoallyl sulfones. rsc.org
Strategic Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Assembling Complex Molecular Architectures
The presence of two distinct reactive sites in 1-bromo-3-methanesulfonylbutane makes it a valuable intermediate for the synthesis of complex molecules. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, thereby enabling the construction of more intricate molecular frameworks.
Simultaneously, the methanesulfonyl group can participate in a range of chemical transformations. For instance, the acidic nature of the protons alpha to the sulfone can be exploited for the formation of carbanions, which can then react with various electrophiles to form new carbon-carbon bonds. This dual reactivity allows for a stepwise or, in some cases, a one-pot functionalization, providing a strategic advantage in multistep synthetic sequences.
Utility in the Construction of Carbon Skeletons via Successive Functionalizations
The ability to sequentially modify the two functional groups of this compound is a key feature that underscores its utility in the construction of diverse carbon skeletons. A synthetic strategy could involve an initial nucleophilic substitution at the carbon bearing the bromine atom. The resulting product, now containing a new functional group, can then undergo a subsequent reaction involving the sulfonyl group.
For example, the initial substitution could be followed by an elimination reaction to introduce a double bond, or the sulfone could be used to direct further substitution reactions on the carbon backbone. This sequential functionalization provides chemists with a powerful tool to build up molecular complexity from a relatively simple starting material.
Precursor in the Synthesis of Sulfone-Containing Heterocycles
Heterocyclic compounds, particularly those containing sulfur, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The structure of this compound makes it a plausible precursor for the synthesis of various sulfone-containing heterocyclic systems.
Through intramolecular reactions, where the nucleophilic and electrophilic centers within the molecule or its derivatives react with each other, it is possible to form cyclic structures. For instance, by introducing a suitable nucleophile at one end of the molecule, an intramolecular cyclization could be triggered, leading to the formation of a heterocyclic ring incorporating the sulfone group. The specific ring size and type of heterocycle formed would depend on the nature of the introduced nucleophile and the reaction conditions employed.
Potential in the Development of New Polymer Initiators or Monomers
In the realm of materials science, the bifunctional nature of this compound suggests its potential utility in polymer chemistry. The bromine atom could serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Methanesulfonylbutane
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural analysis of 1-bromo-3-methanesulfonylbutane, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbon bearing the bromine atom (C1) would appear as a downfield multiplet due to the deshielding effect of the electronegative bromine. Similarly, the proton on the carbon attached to the sulfonyl group (C3) would also be shifted downfield. The methyl protons of the methanesulfonyl group would appear as a sharp singlet.
The ¹³C NMR spectrum would display four signals for the butane (B89635) backbone and one for the methyl group of the methanesulfonyl moiety. The carbon atoms directly attached to the electronegative bromine and the sulfonyl group (C1 and C3) are expected to be the most deshielded.
To definitively assign these signals, 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule, establishing the connectivity of the proton spin systems. For instance, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.
Based on these experiments, a complete and unambiguous assignment of the NMR spectra can be achieved.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1-H₂ | 3.4 - 3.6 (m) | 30 - 35 | C2, C3 |
| C2-H₂ | 2.0 - 2.2 (m) | 25 - 30 | C1, C3, C4 |
| C3-H | 3.2 - 3.5 (m) | 55 - 60 | C1, C2, C4, S-CH₃ |
| C4-H₃ | 1.2 - 1.4 (d) | 15 - 20 | C2, C3 |
| S-CH₃ | 2.9 - 3.1 (s) | 40 - 45 | C3 |
The conformational preferences of the flexible butane chain in this compound can be investigated by analyzing NMR parameters such as vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The magnitude of ³JHH values, governed by the Karplus relationship, provides insight into the dihedral angles between adjacent protons, allowing for the determination of the preferred staggered conformations (anti or gauche) around the C-C bonds. By analyzing the coupling constants between protons on C1-C2, C2-C3, and C3-C4, the predominant conformer in solution can be inferred.
While significant rotational barriers are not anticipated for the C-C bonds in the butane chain at room temperature, dynamic NMR (DNMR) studies could potentially be used to investigate restricted rotation if any were present, for instance, around the C3-S bond. By monitoring changes in the NMR lineshape at different temperatures, the energy barriers for such rotational processes could be calculated. However, for a simple alkyl sulfone like this, such barriers are expected to be low.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for elucidating its fragmentation behavior under ionization.
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for bromoalkanes involve the loss of the bromine atom or HBr. For this compound, characteristic fragmentation would also involve the sulfonyl group, such as the loss of a methyl radical (•CH₃) or the entire methanesulfonyl radical (•SO₂CH₃).
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Possible Fragmentation Pathway |
| [C₅H₁₁BrO₂S]⁺ | 213.9685 | 215.9665 | Molecular Ion |
| [C₅H₁₁O₂S]⁺ | 135.0474 | - | Loss of •Br |
| [C₄H₈Br]⁺ | 135.9807 | 137.9787 | Loss of CH₃SO₂H (sulfinic acid) |
| [C₅H₁₀Br]⁺ | 149.9964 | 151.9944 | Loss of •OH from a rearranged ion |
| [CH₃SO₂]⁺ | 79.9821 | - | Methanesulfonyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the bromo and sulfonyl functional groups, in addition to the vibrations of the alkyl backbone.
Bromo Group (C-Br): The carbon-bromine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally in the range of 500-600 cm⁻¹. This band can sometimes be weak in the IR spectrum but may give a stronger signal in the Raman spectrum.
Sulfonyl Group (SO₂): The sulfonyl group is characterized by two strong and distinct stretching vibrations: the asymmetric stretch (νas(SO₂)) and the symmetric stretch (νs(SO₂)). These typically appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. These are usually strong absorptions in the IR spectrum.
The spectra would also show C-H stretching vibrations for the alkyl chain and the methyl group around 2850-3000 cm⁻¹ and various C-H bending vibrations in the fingerprint region.
Table 3: Predicted Diagnostic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (alkyl) | 2850 - 3000 | Strong | Medium |
| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong | Medium |
| SO₂ Symmetric Stretch | 1120 - 1160 | Strong | Strong |
| C-Br Stretch | 500 - 600 | Medium-Weak | Strong |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of flexible molecules like this compound. In the liquid or gas phase, this compound is expected to exist as a mixture of different conformers, arising from rotation around its single bonds, primarily the C-C and C-S bonds. Each stable conformer possesses a unique vibrational signature, and the analysis of the spectra can reveal the presence and relative stabilities of these different forms. nih.gov
Theoretical calculations, typically using density functional theory (DFT), are integral to this analysis. By modeling the potential energy surface as a function of key dihedral angles, the geometries of various possible conformers (e.g., anti, gauche) can be optimized and their relative energies calculated. nih.gov For each calculated stable conformer, a theoretical vibrational spectrum is generated. The experimental IR and Raman spectra are then interpreted as a superposition of the spectra of all present conformers.
Key vibrational modes for this compound would include:
S=O Stretching: The sulfonyl group features strong, characteristic asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The precise frequencies can be sensitive to the local conformational environment.
C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups appear in the 3000-2850 cm⁻¹ region. westmont.edu
C-Br Stretching: A strong absorption corresponding to the carbon-bromine stretch is expected in the far-infrared or low-frequency region of the spectrum, typically between 750 and 500 cm⁻¹. docbrown.info
Skeletal Vibrations: The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands arising from C-C and C-S stretching and various bending and deformation modes. docbrown.info Specific bands in this region are highly diagnostic for individual conformers.
By comparing the experimental spectra with the calculated frequencies for each conformer, a detailed assignment of the observed bands can be achieved. nih.gov Furthermore, by studying the temperature dependence of the Raman spectrum, the enthalpy differences between conformers in the liquid phase can be experimentally determined, providing a complete picture of the molecule's conformational equilibrium. nih.gov
Table 1: Expected Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups and is not derived from experimental data for this specific compound.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Asymmetric/Symmetric Stretching | -CH₃, -CH₂- | 2975 - 2850 | Medium to Strong |
| S=O Asymmetric Stretching | -SO₂- | 1350 - 1300 | Strong (IR) |
| S=O Symmetric Stretching | -SO₂- | 1160 - 1120 | Strong (IR) |
| C-S Stretching | -CH-SO₂- | 800 - 600 | Variable |
| C-Br Stretching | -CH₂-Br | 750 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline)
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, should the compound be a solid at room temperature and suitable single crystals be grown, X-ray crystallography would provide the most definitive and precise structural information in the solid state.
This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be built. For this compound, this analysis would unambiguously determine:
The specific conformation adopted by the molecule in the crystal lattice.
Precise bond lengths and bond angles for all atoms.
Torsional angles, defining the molecular shape.
Intermolecular interactions, such as hydrogen bonds or weaker van der Waals forces, that dictate how the molecules pack together in the crystal. researchgate.net
Studies on structurally related bromo-sulfonyl compounds have successfully employed X-ray crystallography to determine their solid-state structures, confirming that this class of compounds is amenable to such analysis. researchgate.netresearchgate.net The data obtained would serve as an essential benchmark for validating the accuracy of theoretical calculations of molecular geometry.
Table 2: Hypothetical Data from a Potential X-ray Crystallography Study This table illustrates the type of parameters that would be determined from an X-ray diffraction experiment. The values are hypothetical.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=8.8 Å, b=5.2 Å, c=22.6 Å, β=101.0° |
| Bond Length (S=O) | The distance between sulfur and oxygen atoms. | 1.44 Å |
| Bond Length (C-Br) | The distance between carbon and bromine atoms. | 1.95 Å |
| Bond Angle (O-S-O) | The angle between the two oxygen atoms and the sulfur atom. | 117.5° |
Gas-Phase Spectroscopic Methods (e.g., Microwave Spectroscopy) for Rotational Constants and Molecular Structure
Gas-phase spectroscopic techniques, particularly microwave spectroscopy, provide an unparalleled level of precision for determining the structure of molecules free from the intermolecular interactions present in condensed phases. libretexts.org For a molecule like this compound, which possesses a permanent dipole moment due to its electronegative bromine and sulfonyl groups, microwave spectroscopy is a viable analytical method. tanta.edu.eg
In a microwave spectroscopy experiment, a gaseous sample at low pressure is irradiated with microwave radiation, inducing transitions between quantized rotational energy levels. furman.edu The resulting absorption spectrum consists of a series of sharp lines whose frequencies are determined by the molecule's principal moments of inertia (Iₐ, Iₑ, Iₑ). These moments of inertia are, in turn, directly related to the molecule's mass distribution and geometry.
As this compound has no elements of high symmetry, it would be classified as an asymmetric top rotor, with three different moments of inertia. libretexts.org Its rotational spectrum would be complex, but its analysis would yield highly precise rotational constants (A, B, C), which are inversely proportional to the moments of inertia. By obtaining spectra for different isotopologues of the molecule (e.g., substituting ³²S with ³⁴S or ⁷⁹Br with ⁸¹Br), a sufficient amount of data can be generated to accurately determine the gas-phase bond lengths and angles, providing a definitive molecular structure. researchgate.net While no experimental microwave spectrum for this compound is currently available, ab initio quantum chemical calculations are routinely used to predict rotational constants, which are crucial for guiding the search for and assignment of experimental spectral lines. furman.edu
Table 3: Illustrative Rotational Constants for a Hypothetical Conformer of this compound This table shows the type of data obtained from microwave spectroscopy. The values are for illustrative purposes only.
| Parameter | Description | Hypothetical Predicted Value (MHz) | Hypothetical Experimental Value (MHz) |
|---|---|---|---|
| A | Rotational constant about the a-axis. | 1850.5 | 1845.213(5) |
| B | Rotational constant about the b-axis. | 750.2 | 748.987(3) |
| C | Rotational constant about the c-axis. | 610.8 | 609.544(3) |
Predicted Collision Cross Section (CCS) for Ion Mobility Mass Spectrometry (IM-MS) Applications
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful four-dimensional analytical technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge in the gas phase. nih.gov The fundamental physical property measured by ion mobility is the rotationally averaged collision cross section (CCS), which represents the effective area of the ion as it tumbles and drifts through a buffer gas under the influence of an electric field. nih.govmdpi.com
The CCS value is a highly characteristic molecular descriptor that can significantly enhance confidence in chemical identification. While experimental CCS values are best, they require pure standards. In the absence of a standard for this compound, its CCS value can be accurately predicted using a variety of computational methods. nih.gov These data-driven approaches often employ machine learning algorithms or other theoretical models that use the chemical structure (typically as a SMILES string) or calculated 3D conformers to predict the CCS value for different ion adducts (e.g., [M+H]⁺, [M+Na]⁺). mdpi.comresearchgate.net
A predicted CCS value for this compound would be an invaluable asset for its detection and identification in complex sample matrices, such as in environmental or metabolic studies. By comparing the experimentally measured m/z and CCS values of an unknown analyte with a database of predicted values, a much higher degree of certainty in identification can be achieved than with mass data alone.
Table 4: Predicted Collision Cross Section (CCS) Data for this compound This table illustrates how predicted CCS values would be presented. The values are hypothetical and would depend on the specific prediction algorithm and ion adduct.
| Ion Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS (in N₂ buffer gas) (Ų) |
|---|---|---|---|
| [M+H]⁺ | [C₅H₁₂BrO₂S]⁺ | 218.9790 | 145.8 |
| [M+Na]⁺ | [C₅H₁₁BrNaO₂S]⁺ | 240.9610 | 151.2 |
| [M+K]⁺ | [C₅H₁₁BrKO₂S]⁺ | 256.9349 | 156.5 |
Theoretical and Computational Chemistry Investigations of 1 Bromo 3 Methanesulfonylbutane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and intrinsic properties of a molecule. Methods like B3LYP or wB97XD, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.net Such calculations for 1-bromo-3-methanesulfonylbutane would provide a foundational understanding of its molecular behavior.
Conformational Analysis and Energy Landscapes
Computational methods can map the potential energy surface by systematically rotating the key dihedral angles of the molecule. For this compound, the most significant rotations would be around the C1-C2, C2-C3, and C3-S bonds. By calculating the single-point energy of each resulting geometry, a landscape of energetic minima (stable conformers) and maxima (transitional barriers) can be constructed. Studies on similar molecules, like alkyl glucosyl sulfones and acyclic α-fluoro sulfur compounds, have shown that the conformational equilibrium is governed by a combination of steric hindrance and hyperconjugative effects. rsc.orgnih.govnih.gov For this compound, it is expected that conformers minimizing steric repulsion between the bulky bromine atom and the methanesulfonyl group will be the most stable.
Illustrative Conformational Energy Data for this compound This table presents hypothetical relative energies for plausible low-energy conformers, calculated at a representative DFT level. The energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) |
| A (anti-anti) | ~180° | ~180° | 0.00 |
| B (anti-gauche) | ~180° | ~60° | 0.65 |
| C (gauche-anti) | ~60° | ~180° | 0.85 |
| D (gauche-gauche) | ~60° | ~60° | 1.50 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgwuxiapptec.com For this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, while the LUMO is likely localized along the C-Br bond, specifically at the antibonding σ*(C-Br) orbital. This localization makes the carbon atom attached to the bromine an electrophilic site, susceptible to nucleophilic attack.
Illustrative Frontier Orbital Data for this compound This table provides hypothetical energy values calculated using a DFT method.
| Parameter | Energy (eV) |
| HOMO Energy | -10.5 |
| LUMO Energy | 0.8 |
| HOMO-LUMO Gap (ΔE) | 11.3 |
Calculation of Thermochemical Parameters (e.g., Heats of Formation, Bond Dissociation Energies)
Thermochemical parameters provide quantitative measures of a molecule's stability and the strength of its chemical bonds. The standard enthalpy of formation (ΔH°f) represents the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated computationally using high-accuracy methods like G3B3 or CBS-RAD, or estimated with DFT methods. nih.gov Experimental studies on various sulfones have established their heats of combustion and formation, providing a basis for comparison. acs.orgrsc.org
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computationally, this is found by calculating the energy difference between the parent molecule and the two resulting radicals. For this compound, the C-Br and C-S bonds are of particular interest. The C-Br bond is expected to be the weakest, making it the most likely site for initial bond cleavage in radical reactions or the leaving group in nucleophilic substitutions. nih.govacs.orgrsc.org
Illustrative Thermochemical Data for this compound This table presents hypothetical values based on computational methods and data from analogous compounds.
| Parameter | Value (kcal/mol) |
| Standard Heat of Formation (gas phase) | -135.5 |
| C-Br Bond Dissociation Energy | 70.2 |
| Cα-Cβ Bond Dissociation Energy | 85.1 |
| Cβ-Cγ Bond Dissociation Energy | 84.5 |
| Cγ-S Bond Dissociation Energy | 75.8 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for mapping the detailed pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. nih.gov A likely reaction for this compound is nucleophilic substitution (SN2) at the carbon atom bonded to the bromine, given the polar nature of the C-Br bond. ucsb.educhemguide.co.uk
Transition State Characterization and Reaction Pathway Analysis
To model a reaction like the SN2 substitution of this compound with a nucleophile (e.g., OH⁻), computational chemists locate the geometry of the transition state (TS). A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the C-Nu bond). rsc.org
The activation energy (ΔE‡) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The reaction pathway can be traced using an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product energy minima, confirming that the located TS correctly connects the desired species.
Illustrative Reaction Energetics for an SN2 Reaction of this compound This table provides hypothetical energy values for the reaction with a generic nucleophile (Nu⁻) in the gas phase.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State | [Nu···C···Br]⁻ complex | +18.5 |
| Products | 1-nucleo-3-methanesulfonylbutane + Br⁻ | -25.0 |
Solvent Effects on Reaction Energetics
Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction energetics. acs.org Solvation effects are typically modeled computationally using either explicit models, where individual solvent molecules are included, or implicit models, like the Polarizable Continuum Model (PCM) or the COSMO-RS model, which treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.orgresearchgate.netnih.gov
Illustrative Solvent Effects on the Activation Energy (ΔE‡) of an SN2 Reaction This table presents hypothetical activation energies for the SN2 reaction of this compound, demonstrating the expected trend.
| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |
| Gas Phase | 1 | 18.5 |
| Acetonitrile | 37.5 | 23.0 |
| Methanol | 32.7 | 24.5 |
| Water | 78.4 | 26.2 |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its structural and electronic properties, which in turn govern its spectroscopic behavior. Methodologies such as Density Functional Theory (DFT) are commonly employed for these predictions, offering a balance between computational cost and accuracy.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. By calculating the magnetic shielding tensors of the nuclei within a molecule, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H and ¹³C NMR spectra.
For this compound, theoretical calculations would involve optimizing the molecular geometry to find its most stable conformation(s). Subsequently, NMR shielding constants would be computed for each unique hydrogen and carbon atom. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the chosen computational method, including the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), cc-pVTZ). The accuracy of these predictions allows for the assignment of ambiguous experimental signals and can help in confirming the compound's structure.
A hypothetical data table of predicted NMR chemical shifts for this compound, based on a DFT calculation, is presented below. The numbering of the carbon and hydrogen atoms corresponds to the IUPAC nomenclature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would need to be derived from actual quantum chemical calculations.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 35.2 |
| H (C1) | 3.55 | - |
| C2 | - | 30.1 |
| H (C2) | 2.10 | - |
| C3 | - | 58.9 |
| H (C3) | 3.20 | - |
| C4 | - | 20.5 |
| H (C4) | 1.40 | - |
| S | - | - |
| CH₃ (S) | 2.95 | 41.8 |
Simulation of Vibrational Spectra
The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is another key application of computational chemistry. These simulations are based on the calculation of the vibrational frequencies and their corresponding intensities. The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. Following this, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated.
Diagonalizing the Hessian matrix yields the vibrational frequencies and the normal modes of the molecule. Each frequency corresponds to a specific collective motion of the atoms, such as stretching, bending, or torsional modes. The intensities of the IR bands are related to the change in the molecular dipole moment during the vibration, while Raman intensities are related to the change in polarizability.
For this compound, a simulated vibrational spectrum would reveal characteristic peaks for its functional groups. For instance, the C-H stretching vibrations, S=O stretching from the sulfonyl group, C-S stretching, and C-Br stretching would all appear at distinct frequencies. These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational dynamics.
Below is a hypothetical table of selected calculated vibrational frequencies for this compound.
Table 2: Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes and would need to be derived from actual quantum chemical calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) | 2980-3050 | Alkyl C-H stretching |
| ν(S=O) | 1320, 1150 | Asymmetric and symmetric SO₂ stretching |
| δ(CH₂) | 1450 | CH₂ scissoring |
| ν(C-S) | 750 | C-S stretching |
| ν(C-Br) | 650 | C-Br stretching |
Prospective Research Avenues and Future Directions for 1 Bromo 3 Methanesulfonylbutane
Discovery of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The development of novel and efficient synthetic methodologies for 1-bromo-3-methanesulfonylbutane is a primary area of future research. Current synthetic approaches for bromoalkyl sulfones often rely on the oxidation of the corresponding sulfide, which can sometimes lack selectivity and require harsh reaction conditions. nih.gov Future investigations could focus on the development of more direct and atom-economical routes.
One promising avenue is the exploration of radical additions to unsaturated precursors. For instance, the anti-Markovnikov addition of a methanesulfonyl bromide equivalent to but-3-en-1-ol, followed by bromination of the alcohol, could provide a regioselective route to the target molecule. Another approach could involve the ring-opening of a cyclic precursor, such as a substituted thiolane, with a brominating agent.
Key research objectives in this area would include:
Improving Yield and Selectivity: Developing synthetic protocols that maximize the yield of the desired isomer and minimize the formation of byproducts.
Mild Reaction Conditions: Exploring the use of milder reagents and reaction conditions to enhance the functional group tolerance of the synthesis.
Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the key bond-forming reactions, potentially leading to asymmetric syntheses of chiral derivatives.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Precursors | Potential Advantages | Potential Challenges |
| Oxidation of Thioether | 3-(Methylthio)butan-1-ol | Readily available starting materials | Potential for over-oxidation, harsh conditions |
| Radical Addition | But-3-en-1-ol, Methanesulfonyl bromide | High regioselectivity (anti-Markovnikov) | Control of radical polymerization |
| Ring-opening of Thiolane | Substituted thiolane | Access to diverse stereoisomers | Synthesis of the cyclic precursor |
Exploration of Unconventional Reactivity Profiles and Catalytic Transformations
The bifunctional nature of this compound, possessing both an electrophilic carbon attached to the bromine and acidic protons alpha to the sulfone group, suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness this reactivity in novel catalytic transformations.
The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methanesulfonyl group, a strong electron-withdrawing group, activates the adjacent C-H bonds, facilitating deprotonation and subsequent reaction with electrophiles. This dual reactivity could be exploited in tandem reactions or in the synthesis of complex molecular architectures.
Potential areas of exploration include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Utilizing the C-Br bond in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig type cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The sulfone moiety can influence the reactivity and selectivity of these transformations. nih.gov
Organocatalysis: Employing the acidic protons alpha to the sulfone in organocatalyzed Michael additions, aldol reactions, or Mannich reactions. rsc.org
Dual-Activation Strategies: Designing catalytic systems that can simultaneously activate both the C-Br bond and the α-sulfonyl C-H bond for novel cascade or domino reactions.
| Reaction Type | Reactive Site | Potential Products | Catalyst Type |
| Suzuki Coupling | C-Br | Aryl- or vinyl-substituted sulfones | Palladium |
| Michael Addition | α-Sulfonyl C-H | Functionalized γ-sulfonyl carbonyl compounds | Organocatalyst (e.g., amine, thiourea) |
| Tandem Substitution/Cyclization | Both C-Br and α-Sulfonyl C-H | Cyclic sulfones | Transition metal or organocatalyst |
Expansion of its Role in Modular Synthesis and Chemical Library Generation
The concept of modular synthesis, where complex molecules are assembled from readily available building blocks, is a cornerstone of modern drug discovery and materials science. This compound is an ideal candidate for a versatile building block in such strategies. Its ability to undergo a variety of chemical transformations at two distinct positions allows for the rapid generation of diverse chemical libraries.
Future research in this area could focus on:
Developing a "Chemical Toolbox": Systematically exploring the reactions of this compound with a wide range of nucleophiles and electrophiles to create a library of well-characterized derivatives.
Fragment-Based Drug Discovery: Utilizing the derivatives of this compound as fragments in screening campaigns to identify new lead compounds for drug development. The sulfone group is a common pharmacophore that can enhance metabolic stability and binding affinity. researchgate.net
Diversity-Oriented Synthesis: Employing this compound in multi-step reaction sequences to generate structurally complex and diverse molecules with potential biological or material applications.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, scalability, and reaction control. researchgate.netnih.gov The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry systems.
Prospective research in this domain should target:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially integrating purification steps to afford the pure product in a single, automated process. acs.org
In-line Functionalization: Designing multi-step flow systems where this compound is synthesized and then immediately used in a subsequent reaction, avoiding the isolation of intermediates.
High-Throughput Screening: Utilizing microfluidic flow reactors to rapidly screen reaction conditions for the optimization of syntheses and transformations involving this compound.
| Flow Chemistry Application | Objective | Key Advantages |
| Continuous Synthesis | Scalable and safe production | Enhanced heat and mass transfer, improved safety for exothermic reactions |
| In-line Functionalization | Increased efficiency, reduced waste | Minimization of manual handling and purification steps |
| High-Throughput Screening | Rapid optimization of reaction parameters | Small reaction volumes, parallel processing |
Development of Advanced Spectroscopic Probes based on its Structure (if applicable)
While not immediately obvious, the structural framework of this compound could potentially be modified to create advanced spectroscopic probes. The introduction of fluorophores or other reporter groups could lead to the development of sensors for specific analytes or for monitoring biological processes.
For example, the bromine atom could be displaced by a fluorescent amine, and the sulfone moiety could be used to tune the electronic properties of the resulting molecule. The reactivity of the α-sulfonyl protons could also be exploited to create probes that respond to changes in pH or the presence of specific metal ions. Further research would be needed to explore the photophysical properties of such derivatives and their potential applications in chemical biology and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
